1-Pentanamine, 5-(phenylsulfonyl)-

Vue d'ensemble

Description

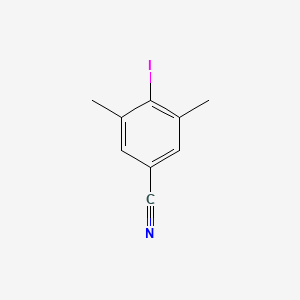

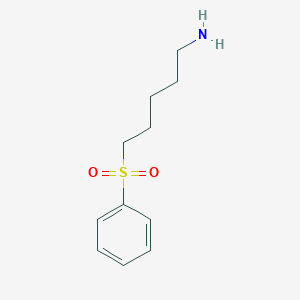

1-Pentanamine, 5-(phenylsulfonyl)- is a chemical compound that belongs to the class of aliphatic amines. It has a molecular formula of C11H17NO2S and an average mass of 227.323 Da .

Molecular Structure Analysis

The molecular structure of 1-Pentanamine, 5-(phenylsulfonyl)- consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from resources like ChemSpider .Physical And Chemical Properties Analysis

1-Pentanamine, 5-(phenylsulfonyl)- has a molecular weight of 227.33 g/mol. More detailed physical and chemical properties such as boiling point, melting point, and density can be found in resources like the NIST Chemistry WebBook .Applications De Recherche Scientifique

Asymmetric Synthesis of Cysteine Protease Inhibitors

Research highlights the use of "1-Pentanamine, 5-(phenylsulfonyl)-" in the asymmetric synthesis of γ-amino-functionalized vinyl sulfones, leading to cysteine protease inhibitors. This involves enantioselective amination and subsequent conversion into N-functionalized trans-(phenylsulfonyl) vinyl amines, crucial for medicinal chemistry (Evans, Shen, & Cunningham, 2022).

Development of 5-HT(2A) Receptor Antagonists

The molecule is utilized in the creation of selective 5-HT(2A) receptor antagonists, offering therapeutic potential in neurology and psychiatry. The specific compound 4-(phenylsulfonyl)piperidine serves as a basis for bioavailable, brain-penetrant antagonists (Fletcher et al., 2002).

Enhancing Properties of Polyisophthalamides

In materials science, phenylsulfonyl groups have been incorporated into polyisophthalamides, improving their solubility and thermal stability. This modification leads to better mechanical strength and water sorption properties, making them valuable in various industrial applications (Lozano et al., 1993).

Antimicrobial Surface Coatings and Inks

Compounds containing the phenylsulfonyl group, such as 1-Pentanamine, 5-(phenylsulfonyl)-, have been investigated for their antimicrobial properties when incorporated into surface coatings and printing inks. This research presents significant implications for public health and sanitation (El‐Wahab et al., 2015).

Application in Organic Synthesis and Medicinal Chemistry

Various studies demonstrate the use of phenylsulfonyl derivatives in organic synthesis, leading to the creation of novel compounds with potential medicinal applications. This includes the synthesis of N-functionalized vinyl amines, pyrazolopyrimidines, and triazole derivatives, contributing to drug discovery and development (Ito, Tanaka, & Kakehi, 1982); (Flynn, Zabrowski, & Nosal, 1992); (Williams & Fu, 2010); (Toja et al., 1991).

Propriétés

IUPAC Name |

5-(benzenesulfonyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXOECVAVANOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentanamine, 5-(phenylsulfonyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)

![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)

![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)

![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)

![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)